molecular formula C19H14O6 B5656271 Ethyl 7-benzoyloxy-2-oxochromene-3-carboxylate

Ethyl 7-benzoyloxy-2-oxochromene-3-carboxylate

Cat. No.: B5656271
M. Wt: 338.3 g/mol
InChI Key: OPGNGTPYCUHPEV-UHFFFAOYSA-N
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Description

Ethyl 7-benzoyloxy-2-oxochromene-3-carboxylate is a chemical compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-benzoyloxy-2-oxochromene-3-carboxylate typically involves the esterification of 7-hydroxy-2-oxochromene-3-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzoyloxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-benzoyloxy-2-oxochromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of Ethyl 7-benzoyloxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-methoxy-2-oxochromene-3-carboxylate
  • 7-(Diethylamino)-2-oxochromene-3-carboxylic acid
  • Ethyl 7-hydroxy-2-oxochromene-3-carboxylate

Uniqueness

Ethyl 7-benzoyloxy-2-oxochromene-3-carboxylate is unique due to its benzoyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the benzoyloxy group may influence the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 7-benzoyloxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-2-23-18(21)15-10-13-8-9-14(11-16(13)25-19(15)22)24-17(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGNGTPYCUHPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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